2-(6-Chloropyrimidin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 6-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed, using palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .
Scientific Research Applications
2-(6-Chloropyrimidin-4-yl)acetonitrile has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biological pathways in target organisms
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)acetonitrile depends on its specific application. In general, pyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The specific pathways involved vary depending on the biological system and the intended application .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromopyrimidin-4-yl)acetonitrile
- 2-(6-Fluoropyrimidin-4-yl)acetonitrile
- 2-(6-Methylpyrimidin-4-yl)acetonitrile
Uniqueness
2-(6-Chloropyrimidin-4-yl)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be readily substituted with other functional groups, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the compound’s specific electronic and steric properties can affect its interactions with molecular targets, leading to distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1H2 |
InChI Key |
UMVGKJQLOKKERU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.